molecular formula C12H22O B14516365 2-Methyl-2-undecen-4-one CAS No. 62485-86-3

2-Methyl-2-undecen-4-one

Cat. No.: B14516365
CAS No.: 62485-86-3
M. Wt: 182.30 g/mol
InChI Key: JRRUNFIEUJRQEL-UHFFFAOYSA-N
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Description

2-Methyl-2-undecen-4-one is an organic compound with the molecular formula C12H22O It is a ketone with a double bond and a methyl group attached to the second carbon of the undecene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-undecen-4-one can be achieved through several methods. One common approach involves the reaction of 10-Undecen-1-ol with triethylamine in dry tetrahydrofuran (THF) to form an intermediate, which is then subjected to further reactions to yield the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-undecen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-2-undecen-4-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-undecen-4-one involves its interaction with specific molecular targets and pathways. The compound can undergo keto-enol tautomerism, where it exists in equilibrium between its keto and enol forms . This tautomerism plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-undecene
  • 2-Methylundecane
  • 3-Undecen-2-one

Uniqueness

2-Methyl-2-undecen-4-one is unique due to its specific structure, which includes a ketone group and a double bond

Properties

CAS No.

62485-86-3

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2-methylundec-2-en-4-one

InChI

InChI=1S/C12H22O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h10H,4-9H2,1-3H3

InChI Key

JRRUNFIEUJRQEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C=C(C)C

Origin of Product

United States

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